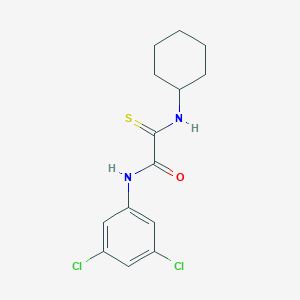
2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-thioxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclohexylamino)-N-(3,5-dichlorophenyl)-2-thioxoacetamide, commonly known as CDT, is a chemical compound used in a variety of scientific research applications. CDT is a synthetic compound that has been used in a variety of laboratory experiments, including those related to biochemistry and physiology. CDT is a useful tool for researchers due to its ability to interact with a variety of biological molecules, including proteins and enzymes.
科学的研究の応用
Synthesis of Ketamine Derivatives : This compound has been used in synthesizing new derivatives of Ketamine. Utilizing Mannich reactions, researchers have developed several novel derivatives with potential therapeutic applications. These derivatives show similarities in solubility to ketamine and are structurally related to it, confirmed by NMR spectroscopy (Masaud et al., 2022).
Receptor Binding Studies : Derivatives of this compound have been synthesized and tested for their affinity at sigma receptors. For example, some derivatives exhibited very high affinity at sigma receptors and were selective for these receptors, showing little or no affinity for other receptors like kappa opioid, PCP, and dopamine-D2 receptors (Radesca et al., 1991).
Antiviral and Antiapoptotic Effects : A novel anilidoquinoline derivative related to this compound has shown significant antiviral and antiapoptotic effects in vitro and in Japanese encephalitis virus-infected mice (Ghosh et al., 2008).
Ketamine Analogues Synthesis and Clinical Applications : A review covering the synthetic efforts towards ketamine and related analogues over the past 60 years highlights the development of molecules structurally related to 2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-thioxoacetamide. These molecules have applications in treating depression, pain, and as anesthetics (Jose et al., 2018).
Development of Novel Opioid Agonists : Research has also focused on the development of novel opioid kappa agonists derived from this compound. These studies have involved conformational analysis and biological evaluation, leading to the identification of potent analgesic compounds (Costello et al., 1991).
Pharmacological Properties of Derivatives : A study investigating "soft drug" derivatives related to perhexiline, based on cyclohexylaralkylamines, which are structurally related to 2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-thioxoacetamide, evaluated their alpha-adrenolytic activities and metabolism (Marciniak et al., 1988).
作用機序
Target of Action
It’s known that similar compounds play a significant role in organic synthesis .
Mode of Action
It’s known that similar compounds can undergo various transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
Similar compounds have been used in the suzuki–miyaura-coupling, a significant application in organic synthesis .
Result of Action
Similar compounds have been used in the synthesis of various pharmaceutical compounds .
特性
IUPAC Name |
2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-sulfanylideneacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2OS/c15-9-6-10(16)8-12(7-9)17-13(19)14(20)18-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDJNMBFDXBLRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Tetradecylphenyl)diazenyl]-1-naphthylamine](/img/structure/B371247.png)


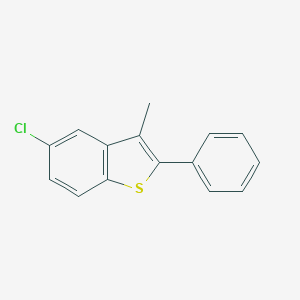
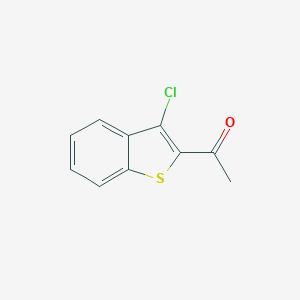
![Methyl 2-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B371259.png)
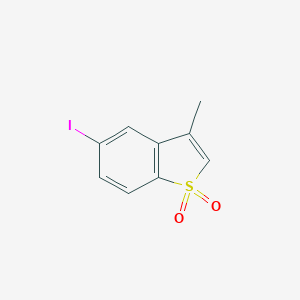
![4-[4-(11-Hydroxyundecoxy)phenyl]benzonitrile](/img/structure/B371262.png)

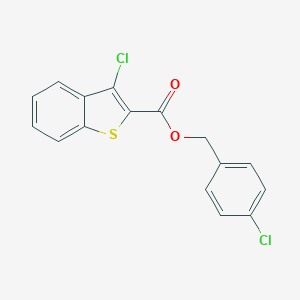
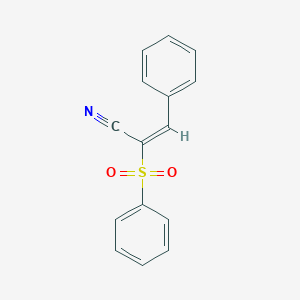
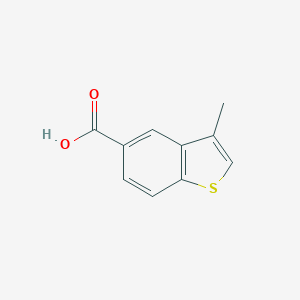
![N-[2-[(tert-butoxycarbonyl)amino]-3-(4-tert-butoxyphenyl)propanoyl]alanine](/img/structure/B371268.png)
![1-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]-1,3-butanedione](/img/structure/B371270.png)